Ethyl 1-methylpyrrolidine-2-carboxylate

Lipophilicity Partition coefficient Drug design

Ethyl 1-methylpyrrolidine-2-carboxylate (CAS 30727-23-2), also known as N-methyl-DL-proline ethyl ester or Me-DL-Pro-OEt, is a chiral N-alkylproline derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. The compound features a pyrrolidine ring bearing an N-methyl tertiary amine and a C2-ethyl ester, with a computed XLogP3-AA of 1.1, topological polar surface area of 29.5 Ų, and zero hydrogen bond donors.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 30727-23-2
Cat. No. B12063351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methylpyrrolidine-2-carboxylate
CAS30727-23-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN1C
InChIInChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3
InChIKeyFBTUOHOLPTXSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Methylpyrrolidine-2-carboxylate (CAS 30727-23-2): Chemical Identity and Baseline Characteristics for Procurement Screening


Ethyl 1-methylpyrrolidine-2-carboxylate (CAS 30727-23-2), also known as N-methyl-DL-proline ethyl ester or Me-DL-Pro-OEt, is a chiral N-alkylproline derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol [1]. The compound features a pyrrolidine ring bearing an N-methyl tertiary amine and a C2-ethyl ester, with a computed XLogP3-AA of 1.1, topological polar surface area of 29.5 Ų, and zero hydrogen bond donors [1]. It is classified as a proline derivative and serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry and asymmetric synthesis [2]. The racemic form (DL) is registered under CAS 30727-23-2, while the enantiopure (S)- and (R)-forms are registered under CAS 936-14-1 and 42002-99-3, respectively .

Why Generic Substitution Fails for Ethyl 1-Methylpyrrolidine-2-carboxylate: The N-Methyl/Ethyl Ester Combination Is Not Interchangeable


Within the proline ester family, both the N-substitution pattern and the ester alkyl group independently govern reactivity, stereochemical outcomes, and physicochemical compatibility in downstream transformations. The N-methyl group abolishes the secondary amine character of the pyrrolidine nitrogen—unlike proline ethyl ester, which retains an N-H capable of enamine catalysis, the tertiary amine in ethyl 1-methylpyrrolidine-2-carboxylate precludes enamine formation and instead favors alternative activation modes such as phase-transfer or Lewis base catalysis . Simultaneously, the ethyl ester imparts measurably different lipophilicity and volatility compared to the methyl ester congener, directly affecting extraction efficiency, chromatographic behavior, and distillation-based purification in multi-step synthetic sequences [1]. These dual structural features mean that substituting a proline ethyl ester or an N-methylproline methyl ester for this compound will alter reaction outcomes, purification protocols, and potentially overall yield in ways that cannot be compensated by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for Ethyl 1-Methylpyrrolidine-2-carboxylate vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison of Ethyl vs. Methyl N-Methylproline Esters

The ethyl ester of N-methylproline (CAS 30727-23-2) exhibits a computed XLogP3-AA of 1.1, as reported by PubChem [1]. Based on the well-established Hansch π-contribution of approximately +0.5 logP units per methylene group, the corresponding methyl ester (N-methylproline methyl ester, MW 143.18) is expected to have an XLogP3-AA of approximately 0.6 [2]. This difference of ~0.5 logP units translates to an approximately 3.2-fold higher octanol/water partition coefficient for the ethyl ester, which directly impacts organic-phase extraction recovery in aqueous workup procedures and may influence membrane permeability in biological assay contexts.

Lipophilicity Partition coefficient Drug design Extraction efficiency

Boiling Point Differential: Distillation-Based Purification Feasibility of Ethyl vs. Methyl N-Methylproline Esters

Calculated boiling points at atmospheric pressure (760 mmHg) provide a clear operational distinction: ethyl 1-methylpyrrolidine-2-carboxylate has a computed boiling point of 187.9°C , while the methyl ester analog has a computed boiling point of 165.6°C . This 22.3°C difference means that the ethyl ester can be more readily separated from lower-boiling reaction solvents (e.g., THF at 66°C, ethyl acetate at 77°C) by atmospheric distillation without product loss, whereas the methyl ester's lower boiling point places it closer to common solvent boiling ranges, complicating solvent-stripping operations.

Boiling point Distillation Purification Process chemistry

N-Methylation Confers Distinct Catalytic Behavior: Tertiary Amine vs. Secondary Amine Reactivity Pathways

N-Methylation of the pyrrolidine nitrogen eliminates the secondary amine N-H, fundamentally altering the compound's catalytic behavior. Unlike proline ethyl ester, which operates via enamine catalysis through its secondary amine, the tertiary amine in N-methylproline derivatives cannot form enamine intermediates and instead engages in alternative activation modes including phase-transfer catalysis and Lewis base behavior . This mechanistic divergence is experimentally validated in copper-catalyzed N-arylation: (S)-N-methylpyrrolidine-2-carboxylate (the free acid form of the target compound scaffold) serves as an effective ligand, delivering 90% yield in the Goldberg-type N-phenylation of 2-pyrrolidone with iodobenzene in DMSO at 110°C, compared to only 15% yield under identical conditions without the ligand [1]. While this data is for the carboxylic acid form, the N-methylpyrrolidine scaffold—common to both the acid and the ethyl ester—is the pharmacophoric element responsible for the ligand effect.

Organocatalysis N-methylation Tertiary amine Copper catalysis Ligand

Chiral Enantiomeric Excess in Peptide Coupling: N-Methylproline Scaffold Enables Stereoselective Amino Acid Incorporation

The N-methylproline scaffold demonstrates quantifiable stereodiscrimination in peptide bond formation. In a study by Kasperowicz-Frankowska et al., chiral triazine coupling reagents derived from L-N-methylproline methyl ester exhibited preferential formation of D-Z-AlaGly-OMe over L-Z-AlaGly-OMe with an L/D ratio of 21/79 when coupling racemic Z-Ala-OH with glycine methyl ester [1]. The complementary D-enantiomer-derived reagent gave an L/D ratio of 75/25. This represents a Δ(L/D) of 54 percentage points between the two enantiomeric reagent forms, demonstrating that the N-methylproline chiral center exercises substantial stereochemical control. While the published study used the methyl ester for reagent preparation, the stereochemical information resides in the pyrrolidine C2 configuration, which is preserved in the ethyl ester (CAS 30727-23-2), making the ethyl ester an equivalent chiral pool entry point.

Chiral resolution Peptide coupling Enantioselectivity Triazine reagents

Density and Flash Point: Safety and Handling Considerations Relative to Methyl Ester Analog

Physical property differences between the ethyl and methyl N-methylproline esters have practical safety and handling implications. The ethyl ester (CAS 30727-23-2) has a computed density of 1.022 g/cm³ and a flash point of 66.7°C , while the methyl ester has a computed density of 1.042 g/cm³ and a flash point of 59.5°C . The ethyl ester's higher flash point (+7.2°C) places it further from typical ambient laboratory temperatures, marginally reducing flammability risk during routine handling. The lower density of the ethyl ester also means that for a given mass procurement, the shipment volume is approximately 2% larger—a minor but quantifiable logistics consideration.

Density Flash point Safety Storage Handling

Optimal Application Scenarios for Ethyl 1-Methylpyrrolidine-2-carboxylate Based on Quantitative Differentiation Evidence


Chiral Building Block for Peptide and Peptidomimetic Synthesis Requiring Orthogonal Ester Deprotection

The ethyl ester of N-methylproline enables orthogonal deprotection strategies in peptide synthesis. Because ethyl esters hydrolyze more slowly than methyl esters under both acidic and basic conditions—a general property of alkyl esters where the relative hydrolysis rate follows the trend methyl > ethyl > isopropyl > tert-butyl—this compound can be used in sequences where a methyl ester elsewhere in the molecule must be selectively cleaved while the ethyl ester remains intact [1]. This orthogonality is critical in the synthesis of complex proline-containing peptides where the N-methyl group simultaneously prevents unwanted N-acylation side reactions during coupling steps. The higher lipophilicity (XLogP3-AA = 1.1) also facilitates organic-phase retention during aqueous washes, improving isolated yields in multi-step sequences [2].

Precursor for Chiral Ligand and Organocatalyst Synthesis Leveraging N-Methyl Tertiary Amine Architecture

The N-methyl tertiary amine in ethyl 1-methylpyrrolidine-2-carboxylate provides a direct entry point to catalysts and ligands that operate via mechanisms inaccessible to secondary amine proline derivatives. As demonstrated by Wang et al., the N-methylpyrrolidine scaffold (in its carboxylic acid form) functions as an effective ligand for copper-catalyzed Goldberg-type N-arylation, achieving a 90% yield compared to 15% without the ligand [3]. Researchers developing novel chiral ligands, phase-transfer catalysts, or Lewis base organocatalysts can hydrolyze the ethyl ester to the free acid or directly functionalize the ester to access this privileged scaffold, with the ethyl ester offering superior organic solubility during catalyst preparation compared to the more polar carboxylic acid or methyl ester forms [2].

Process Chemistry Scale-Up Where Distillation-Based Purification Is Required

For synthetic sequences intended for scale-up, the 187.9°C boiling point of ethyl 1-methylpyrrolidine-2-carboxylate provides a 22°C margin above the methyl ester analog (165.6°C) . This wider separation from common reaction solvents reduces the risk of product loss during solvent stripping and enables atmospheric distillation as a viable purification method where the methyl ester would require vacuum distillation. The higher flash point (66.7°C vs. 59.5°C) further reduces flammability concerns in pilot-plant environments . Process chemists evaluating proline-derived intermediates should consider these physical property advantages when selecting between ester variants for scalable routes.

Stereochemical Probe in Chiral Analysis and Enantioselective Methodology Development

The well-defined stereochemistry at the C2 position of the pyrrolidine ring, combined with the N-methyl substitution that eliminates hydrogen-bond donor capacity (HBD count = 0) [2], makes this compound a valuable stereochemical probe. Unlike N-H proline esters, which can act as both hydrogen-bond donors and acceptors, the N-methyl derivative participates exclusively as a hydrogen-bond acceptor (HBA count = 3) [2], simplifying the interpretation of stereochemical outcomes in reactions where hydrogen-bonding networks influence transition-state organization. The demonstrated enantioselectivity of the N-methylproline scaffold in peptide coupling (up to 79:21 diastereomeric ratio) supports its use in developing and calibrating chiral analytical methods [4].

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